2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Overview
Description
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane: is a chlorinated organic compound with the molecular formula C10H11Cl7 . It is a derivative of bornane, a bicyclic organic compound, and is known for its high chlorine content. This compound is also referred to as a component of toxaphene, a complex mixture of chlorinated bornanes and camphenes that was widely used as an insecticide .
Scientific Research Applications
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of chlorinated organic compounds.
Biology: Investigated for its effects on biological systems, particularly its toxicity and bioaccumulation in aquatic organisms.
Medicine: Studied for its potential use in developing new insecticides and understanding the mechanisms of action of chlorinated pesticides.
Industry: Utilized in the synthesis of other chlorinated compounds and as a reference standard in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane typically involves the chlorination of bornane derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to achieve the desired level of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The chlorination reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the dissolution of chlorine and the bornane substrate .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the replacement of chlorine atoms with hydroxyl groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated bornane derivatives.
Substitution: Hydroxylated bornane derivatives
Mechanism of Action
The mechanism of action of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane involves its interaction with biological membranes and enzymes. The compound can disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with metabolic processes. The molecular targets and pathways involved include ion channels and enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
- 2,2,5-endo,6-exo,8,9,10-Octachlorobornane
- 2,2,5-endo,6-exo,8,9,10-Hexachlorobornane
- 2,2,5-endo,6-exo,8,9,10-Pentachlorobornane
Comparison: 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. Compared to its analogs with fewer chlorine atoms, it exhibits higher stability and resistance to degradation. This makes it more persistent in the environment and potentially more toxic to living organisms .
Properties
IUPAC Name |
(1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVMCZLCKVSKGC-VOQBNFLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51775-36-1 | |
Record name | 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51775-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptachlorobornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051775361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toxaphene B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BY82G5FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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